6-Chlorooxazolo[5,4-b]pyridin-2-amine
Description
6-Chlorooxazolo[5,4-b]pyridin-2-amine is a bicyclic heterocyclic compound featuring an oxazole ring fused with a pyridine moiety. The oxazole ring contains oxygen and nitrogen atoms, while the pyridine ring includes a chlorine substituent at the 6-position. Derivatives such as 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline (CAS 872706-13-3) and 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline (C₁₃H₁₀ClN₃O, MW 259.69 g/mol) have been cataloged .
Properties
IUPAC Name |
6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDGQBYWIPBVNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(O2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The preparation of 6-Chlorooxazolo[5,4-b]pyridin-2-amine generally follows a route involving:
- Starting from 4-chloropyridin-2-ylamine or similar chlorinated aminopyridine derivatives.
- Formation of the oxazole ring by cyclization reactions involving aldehydes or related carbonyl compounds.
- Use of base-mediated conditions for ring closure or modification.
- Purification steps such as recrystallization or column chromatography to isolate the final product.
Key Preparation Methods and Reaction Conditions
Detailed Reaction Pathway Example
Cyclization of 4-Chloropyridin-2-ylamine with Chloroacetaldehyde
- Step 1: Dissolve 4-chloropyridin-2-ylamine (100 mmol) in ethanol (170 mL).
- Step 2: Add sodium bicarbonate (200 mmol) to maintain basic conditions.
- Step 3: Add chloroacetaldehyde (150 mmol) slowly.
- Step 4: Reflux the mixture for 6 hours to promote cyclization.
- Step 5: Remove solvents under reduced pressure.
- Step 6: Partition the crude mixture between water and ethyl acetate.
- Step 7: Wash the organic layer with brine, dry over MgSO4, filter, and concentrate.
- Step 8: Purify the product by silica gel column chromatography (eluent: 50% ethyl acetate/petroleum ether).
- Outcome: this compound is obtained as a purified solid with a yield around 80-90%.
Analytical Data Supporting Preparation
- Mass Spectrometry (MS): The molecular ion peak [M+H]+ observed at m/z 153 confirms the molecular weight of the product.
- Nuclear Magnetic Resonance (NMR): Proton NMR shows characteristic signals corresponding to the aromatic protons and amine functionalities.
- Purity: High purity (>98%) is achieved post purification, confirmed by LC-MS and chromatographic methods.
Comparative Yield and Conditions Table
| Preparation Method | Solvent System | Base/Acid Used | Temperature | Reaction Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|
| Cyclization with chloroacetaldehyde + NaHCO3 | Ethanol | Sodium bicarbonate | Reflux (~78°C) | 6-17 hours | 80-90 | Column chromatography |
| Cyclization with aqueous chloroacetaldehyde | Ethanol/Water | Sodium bicarbonate | Reflux | 10 hours | >98 (crude) | Extraction and chromatography |
| Hydrolysis of bromo-oxazolo precursor | Water/NaOH (2N) | Sodium hydroxide | Reflux overnight | 12-18 hours | 80-98 | Filtration and drying |
| Pd-catalyzed coupling (functionalization) | EtOH/H2O/Toluene | Sodium carbonate | 90°C sealed tube | 14 hours | 75 | Filtration and recrystallization |
Chemical Reactions Analysis
Types of Reactions: 6-Chlorooxazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as ammonia (NH3) or amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can produce amino derivatives.
Scientific Research Applications
6-Chlorooxazolo[5,4-b]pyridin-2-amine has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Chlorooxazolo[5,4-b]pyridin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues: Heteroatom Variations
Thiazolo[5,4-b]pyridin-2-amine Derivatives
- 5-Chlorothiazolo[5,4-b]pyridin-2-amine (C₆H₄ClN₃S, MW 185.63 g/mol): Features a sulfur atom in place of oxygen in the fused ring. Higher density (1.632 g/cm³) and boiling point (356.8°C) compared to non-chlorinated thiazolo analogs . CAS 31784-71-1; purity ≥95% .
Selenazolo[5,4-b]pyridin-2-amine Derivatives
- Forms dimeric structures via N–H···N hydrogen bonds (H···N = 2.933 Å) .
Oxazolo[5,4-b]pyridin-2-amine Derivatives
- 6-Bromooxazolo[5,4-b]pyridin-2-amine :
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| 6-Chlorooxazolo[5,4-b]pyridin-2-amine (derivative) | C₁₃H₁₀ClN₃O | 259.69 | N/A | N/A | N/A |
| 5-Chlorothiazolo[5,4-b]pyridin-2-amine | C₆H₄ClN₃S | 185.63 | N/A | 356.8 | 1.632 |
| Thiazolo[5,4-b]pyridin-2-amine | C₆H₅N₃S | 151.19 | 252–254 | 328.9 | 1.485 |
| 6-Ethoxythiazolo[5,4-b]pyridin-2-amine | C₈H₉N₃OS | 195.24 | N/A | N/A | N/A |
Key Observations :
- Chlorine substitution increases boiling points and densities (e.g., 5-chlorothiazolo vs. non-chlorinated thiazolo) .
- Selenazolo derivatives exhibit lower symmetry in crystal structures due to selenium’s larger atomic radius .
Stability and Commercial Availability
Biological Activity
6-Chlorooxazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
- Molecular Formula : C₆H₄ClN₃O
- Molecular Weight : 169.57 g/mol
- Structure : The compound features a fused oxazole and pyridine ring system, which is critical for its biological activity.
Research indicates that this compound interacts with various biological macromolecules, potentially modulating enzyme activity. The exact biochemical pathways affected remain under investigation, but preliminary studies suggest its role as an enzyme inhibitor or modulator, influencing cellular functions through binding interactions with proteins and other biomolecules.
Biological Activity
The compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that this compound may possess antiproliferative effects against various cancer cell lines. For instance, it has been evaluated for its cytotoxicity against MIA PaCa-2 and PC-3 cancer cell lines, with promising results indicating low μM IC50 values .
- Antimicrobial Properties : Its structural features suggest potential antimicrobial activity, although specific studies are required to quantify this effect.
- Enzyme Inhibition : The compound has been identified as a potential modulator of enzyme activity, which could be leveraged in therapeutic contexts .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
-
Synthesis and Evaluation :
- Various synthetic routes have been explored to produce this compound efficiently. The synthesis often involves reactions that introduce the chloro substituent at specific positions on the oxazole ring.
- In Vitro Studies :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Similarity Score |
|---|---|---|
| 2-Methyloxazolo[4,5-b]pyridine | C₆H₄N₂O | 0.93 |
| 5-Chlorothiazolo[5,4-b]pyridin-2-amine | C₆H₄ClN₃S | 0.88 |
| 2-Chlorooxazolo[4,5-b]pyridine | C₆H₄ClN₂O | 0.87 |
These compounds share structural features but may exhibit different biological activities due to variations in their functional groups and ring systems.
Q & A
Q. Advanced
- Temperature control : Lower temperatures (e.g., 0–25°C) minimize side reactions during halogenation .
- pH modulation : Basic conditions (pH 8–9) stabilize intermediates in nucleophilic substitutions .
- Catalytic additives : CuI or Pd₂(dba)₃ improves coupling efficiency in cross-coupling reactions, as seen in analogous thiazolo[5,4-b]pyridine systems .
High-throughput screening (HTS) with varying catalysts/solvents is recommended to identify optimal conditions .
How should contradictory crystallographic data (e.g., bond lengths, angles) be resolved?
Q. Advanced
- Validation tools : Use PLATON or Mercury to check for missed symmetry or disorder.
- Comparative analysis : Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to assess theoretical vs. experimental deviations .
- Data re-refinement : Apply twin refinement in SHELXL for datasets with suspected twinning, common in fused heterocycles .
What experimental strategies elucidate the compound’s mechanism of action in biological systems?
Q. Advanced
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes, guided by the oxazole ring’s electron-rich nature and chlorine’s hydrophobic interactions .
- Cellular pathway analysis : RNA-seq or proteomics identifies downstream effects post-treatment, validated via CRISPR knockouts of suspected targets .
How can stability issues (e.g., hydrolysis, photodegradation) be mitigated during storage?
Q. Basic
- Storage conditions : -20°C under argon in amber vials to prevent light/oxygen exposure .
- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) .
Stability is monitored via HPLC (C18 column, acetonitrile/water gradient) to detect degradation peaks .
What analytical techniques are recommended for purity assessment, and how are interferences minimized?
Q. Basic
- HPLC-MS : Electrospray ionization (ESI+) with [M+H]⁺ monitoring (expected m/z: 185.64 for C₆H₄ClN₃O) .
- ¹H/¹³C NMR : Key signals include δ 8.2 ppm (pyridine H5) and δ 6.9 ppm (oxazole H4). DMSO-d₆ suppresses solvent interference .
- Elemental analysis : Acceptable C/H/N deviations ≤0.4% .
What strategies improve regioselectivity in halogenation or functionalization reactions?
Q. Advanced
- Directed ortho-metalation : Use LDA (Lithium Diisopropylamide) to deprotonate the oxazole NH, enabling directed halogenation at C7 .
- Protecting groups : Boc protection of the amine prevents unwanted side reactions during cross-coupling .
How should conflicting biological activity data across studies be reconciled?
Q. Advanced
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls.
- Metabolic stability testing : Assess compound integrity in cell media via LC-MS to rule out degradation .
- Structural analogs : Compare activity with 6-bromo or 6-iodo derivatives to isolate electronic effects of the C6 substituent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
